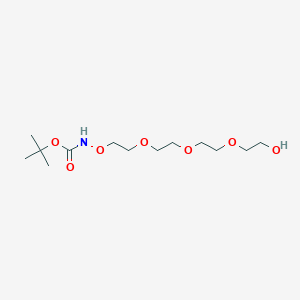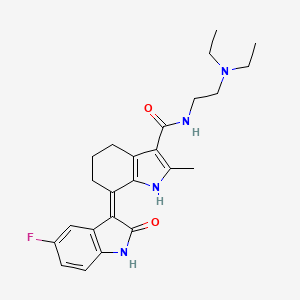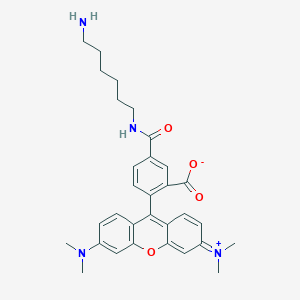
t-Boc-Aminooxy-PEG4-alcohol
Overview
Description
T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .Scientific Research Applications
Medical Research
Boc-Aminoxy-PEG4-OH: is utilized in medical research for the development of new therapeutic agents. Its ability to modify peptides and proteins through PEGylation enhances their stability and solubility, which is crucial for drug formulation .
Drug-Delivery Systems
This compound plays a significant role in drug-delivery systems. It can be used to create linkers that attach drugs to carriers, such as nanoparticles, ensuring targeted delivery and controlled release of the drug, thereby improving efficacy and reducing side effects .
Nanotechnology
In nanotechnology, Boc-Aminoxy-PEG4-OH is applied in the synthesis of nanomaterials. It acts as a spacer that can connect functional groups to the surface of nanoparticles, which is essential for creating specialized nano-devices for imaging and diagnostics .
New Materials Research
Researchers use this compound in the development of new materials. Its presence in polymer chains can influence the physical properties of materials, such as flexibility, water solubility, and biocompatibility, which are important for biomedical applications .
Cell Culture
Boc-Aminoxy-PEG4-OH: is also used in cell culture techniques. It can modify the surface of culture dishes to enhance cell adhesion and growth, which is beneficial for tissue engineering and regenerative medicine .
Ligand and Polypeptide Synthesis Support
The compound serves as a support for the synthesis of ligands and polypeptides. It provides a protective group that can be removed post-synthesis, allowing for the creation of complex molecules without altering sensitive functional groups .
Graft Polymer Compounds
In the field of polymer chemistry, Boc-Aminoxy-PEG4-OH is used to create graft polymers. These polymers have branches that can be functionalized, leading to materials with unique properties for industrial and medical use .
Functional Coatings
Lastly, it is instrumental in the production of polyethylene glycol-modified functional coatings. These coatings can be applied to various surfaces to reduce friction, resist protein adsorption, and prevent corrosion, which are valuable traits in medical devices and implants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)





![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)



